4-ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine

Drug Design Physicochemical Profiling Medicinal Chemistry

4-Ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine (CAS 664987-66-0) is a heterocyclic small molecule (C₁₇H₁₈N₆O, MW 322.36 g/mol) belonging to the 1,3,5-triazine class. It features three distinct substituents on the s-triazine core: an ethoxy group at position 4, a hydrazinyl group at position 6, and a diphenylamino group at position 2.

Molecular Formula C17H18N6O
Molecular Weight 322.4 g/mol
CAS No. 664987-66-0
Cat. No. B11079245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine
CAS664987-66-0
Molecular FormulaC17H18N6O
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCCOC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)NN
InChIInChI=1S/C17H18N6O/c1-2-24-17-20-15(22-18)19-16(21-17)23(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2,18H2,1H3,(H,19,20,21,22)
InChIKeySZRIYGKSGRJFHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine (CAS 664987-66-0): A Structurally Distinctive s-Triazine Scaffold for Specialized Research Applications


4-Ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine (CAS 664987-66-0) is a heterocyclic small molecule (C₁₇H₁₈N₆O, MW 322.36 g/mol) belonging to the 1,3,5-triazine class . It features three distinct substituents on the s-triazine core: an ethoxy group at position 4, a hydrazinyl group at position 6, and a diphenylamino group at position 2 . This substitution pattern differentiates it from simpler 2,4,6-trisubstituted s-triazines and positions it as a versatile intermediate. The compound is described as having potential applications in pharmaceutical and agrochemical research, particularly as a synthetic building block for generating derivatives with enhanced biological activity .

Why 4-Ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine Cannot Be Casually Replaced by Other s-Triazine Analogs


The compound's three distinct functional groups—ethoxy, hydrazinyl, and diphenylamino—confer a specific combination of hydrogen-bonding capacity, lipophilicity, and nucleophilic reactivity that is not simultaneously present in closely related s-triazine analogs . For instance, 6-hydrazinyl-N,N'-diphenyl-1,3,5-triazine-2,4-diamine (CAS 54589-65-0) lacks the ethoxy group and thus has different solubility and steric profiles. 2-Hydrazinyl-4,6-diphenyl-1,3,5-triazine (CAS 113696-90-5) replaces the diphenylamino motif with directly attached phenyl rings, altering electronic distribution and molecular geometry [1]. The hydrazinyl group is particularly critical as it enables formation of hydrazones and serves as a nucleophilic handle for further derivatization—a feature absent in non-hydrazinyl analogs such as 4-ethoxy-1,3,5-triazin-2-amine (CAS 56968-40-2) . These structural differences mean that biological activity, reactivity in click-chemistry or bioconjugation contexts, and physicochemical properties cannot be extrapolated from one analog to another without experimental verification.

Quantitative Differentiation Evidence for 4-Ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine vs. Closest Structural Analogs


Computed Physicochemical Properties: Hydrogen-Bonding Capacity vs. 6-Hydrazinyl-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

The target compound has 2 hydrogen bond donors (hydrazinyl –NH₂) and 7 hydrogen bond acceptors, compared to 3 donors and 7 acceptors for 6-hydrazinyl-N,N'-diphenyl-1,3,5-triazine-2,4-diamine (CAS 54589-65-0) which possesses an additional secondary amine . The ethoxy group at position 4 increases lipophilicity and rotatable bond count (6 vs. 5 for the diamine analog), affecting membrane permeability potential .

Drug Design Physicochemical Profiling Medicinal Chemistry

Structural Determinants of Hydrazone Stability: Triazinyl Hydrazones vs. Acetyl Hydrazones at Low pH

Ji et al. (2015) demonstrated that triazine-substituted hydrazones derived from hydrazinyl-s-triazines exhibit a stability inversion relative to acetyl hydrazones: at pH < 5, protonation of the triazine ring retards acid-catalyzed hydrolysis, making triazinyl hydrazones more stable than their acetyl counterparts [1]. At pH > 5, triazinyl hydrazones are more labile. This behavior is directly relevant to the target compound, whose free hydrazinyl group can be condensed with aldehydes or ketones to form analogous triazinyl hydrazones.

Bioconjugation Hydrazone Chemistry pH-Responsive Linkers

Nucleophilic Derivatization Potential: Hydrazinyl Reactivity vs. Non-Hydrazinyl s-Triazine Analogs

The hydrazinyl group at position 6 of the target compound provides a nucleophilic site for condensation with aldehydes or ketones to form hydrazones, a reaction that is not accessible to non-hydrazinyl analogs such as 4-ethoxy-1,3,5-triazin-2-amine (CAS 56968-40-2) . This reactivity parallels that of 6-hydrazino-2,4-disubstituted-s-triazines used by Al Rasheed et al. (2020) to generate a library of hydrazone derivatives that showed antiproliferative IC₅₀ values ranging from 1.01 to 18.20 µM against MCF-7 cells and 0.97 to 19.51 µM against HCT-116 cells [1]. The ethoxy group at position 4 of the target compound is expected to modulate the electronic properties of the hydrazone products relative to the morpholino- or piperidino-substituted analogs reported in that study.

Synthetic Chemistry Click Chemistry Library Synthesis

Diphenylamino Group Contribution to α-Glucosidase Inhibition: Class-Level Potency Comparison

Shamim et al. (2023) reported that a library of diphenyl-substituted triazine derivatives exhibited α-glucosidase inhibitory activity with IC₅₀ values ranging from 35.35 ± 0.34 µM to 564.41 ± 0.91 µM, with the standard acarbose showing an IC₅₀ of 750.7 ± 0.13 µM [1]. While the target compound was not directly tested in that study, the presence of the diphenylamino motif is a shared structural feature with the most potent compounds in that series. Compounds lacking the diphenylamino group, such as 3-hydrazino-5,6-diphenyl-1,2,4-triazine (CAS 21383-24-4), belong to a different triazine isomer (1,2,4-triazine) and show distinct biological profiles, including different enzyme inhibition selectivity [2].

Antidiabetic Research α-Glucosidase Inhibition Enzyme Kinetics

Molecular Complexity and Drug-Likeness Parameters vs. Simpler s-Triazine Building Blocks

The target compound has a molecular complexity score of 341 (as computed by the Chem960 database), substantially higher than simpler s-triazine building blocks such as 4-ethoxy-1,3,5-triazin-2-amine (CAS 56968-40-2; MW 140.14 g/mol, complexity score not reported but expected to be significantly lower) . The exact mass of 322.15444 g/mol places it within the optimal range for lead-like compounds (MW 200–350). With 24 heavy atoms and 6 rotatable bonds, it offers a balance between structural complexity and conformational flexibility that is distinct from both smaller mono-substituted triazines and larger dendrimeric triazine constructs .

Drug-Likeness Lead-Likeness Molecular Complexity

Highest-Confidence Application Scenarios for 4-Ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine Based on Available Evidence


Hydrazone Library Synthesis for Antiproliferative Screening

The free hydrazinyl group enables condensation with diverse aldehydes and ketones to generate hydrazone libraries. Class-level data from structurally analogous s-triazine hydrazones show antiproliferative IC₅₀ values as low as 0.97 µM against HCT-116 colon carcinoma cells [1]. This compound can serve as a core scaffold for systematic structure–activity relationship (SAR) studies, where the ethoxy and diphenylamino substituents are varied to optimize potency and selectivity.

pH-Responsive Bioconjugation Linker Development

Triazinyl hydrazones derived from this compound class exhibit a unique stability inversion at low pH: they are more stable than acetyl hydrazones below pH 5 due to triazine ring protonation, but more labile above pH 5 [2]. This property can be exploited to design pH-triggered release systems for drug delivery, where payload release is accelerated upon endosomal acidification.

α-Glucosidase Inhibitor Lead Optimization in Antidiabetic Research

Diphenyl-substituted 1,3,5-triazine derivatives have demonstrated α-glucosidase inhibitory activity up to ~21-fold more potent than acarbose (IC₅₀ values as low as 35.35 µM vs. 750.7 µM for acarbose) [3]. The target compound, bearing both diphenylamino and hydrazinyl groups, provides a dual-functionalization platform for exploring both competitive and non-competitive inhibition mechanisms against this clinically validated diabetes target.

Synthetic Intermediate for OLED Host Materials

Diphenylamine-triazine hybrids are established bipolar host materials for phosphorescent organic light-emitting diodes (OLEDs), where the diphenylamino group acts as an electron donor and the triazine core as an electron acceptor . The ethoxy and hydrazinyl substituents on the target compound offer additional sites for further functionalization to tune HOMO/LUMO energy levels and charge transport properties.

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